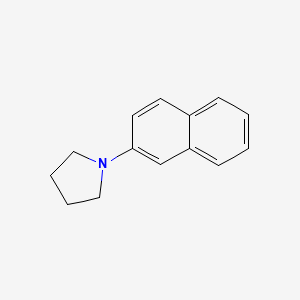

1-(2-Naphthyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-13-11-14(8-7-12(13)5-1)15-9-3-4-10-15/h1-2,5-8,11H,3-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMLREAOKVIBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-(2-Naphthyl)pyrrolidine

The direct synthesis of this compound can be achieved through several established methods, primarily involving the formation of a carbon-nitrogen bond between the naphthalene (B1677914) and pyrrolidine (B122466) rings.

One common approach is the nucleophilic substitution reaction between a 2-halonaphthalene, such as 2-bromonaphthalene (B93597) or 2-iodonaphthalene, and pyrrolidine. This reaction is often catalyzed by a transition metal, with palladium and copper being the most frequently employed. The choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield.

Another key strategy is the reductive amination of 2-naphthaldehyde (B31174) with pyrrolidine. This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate, which is then reduced to the final product using a suitable reducing agent like sodium borohydride (B1222165) or hydrogen gas with a metal catalyst.

Synthesis of Related Naphthyl-Pyrrolidine Derivatives and Analogs

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. Various modern synthetic methodologies are employed to create a diverse range of these compounds.

Coupling Reactions for Pyrrolidine-Naphthyl Linkage Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial C-N bond between the pyrrolidine and naphthalene moieties.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-arylamines. wikipedia.orglibretexts.org This reaction offers high functional group tolerance and can be performed under relatively mild conditions. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. libretexts.orgrug.nl The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.orglibretexts.org

The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications using soluble copper catalysts and various ligands have made this method more versatile and milder. wikipedia.orgresearchgate.netnih.gov The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org

| Coupling Reaction | Catalyst/Metal | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Aryl halides/triflates and primary/secondary amines | Mild conditions, high functional group tolerance wikipedia.org |

| Ullmann Condensation | Copper | Aryl halides and amines/alcohols/thiols | Traditionally harsh, modern methods are milder wikipedia.org |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step by combining three or more reactants. researchgate.netyoutube.com This approach is highly valued for its atom economy and ability to rapidly generate libraries of compounds. For the synthesis of naphthyl-pyrrolidine derivatives, an MCR could involve the reaction of a naphthalene-containing starting material, an amine source like pyrrolidine, and other components to build a more complex scaffold. For instance, a one-pot, three-component reaction of 2-naphthol, an aldehyde (like 2-hydroxybenzaldehyde), and pyrrolidine can yield complex aminonaphthol derivatives. researchgate.netevitachem.com

Asymmetric Synthesis and Enantioselective Pathways

The synthesis of single-enantiomer drugs is of paramount importance, as different enantiomers can have vastly different biological activities. nih.gov Asymmetric synthesis provides routes to enantiomerically enriched pyrrolidine derivatives. nih.govnih.gov

One strategy involves the use of a chiral pool, starting from readily available chiral molecules. nih.gov Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. nih.govnih.gov For example, the enantioselective α-arylation of N-Boc-pyrrolidine has been achieved using a palladium catalyst in a process that starts with an enantioselective deprotonation mediated by (−)-sparteine. organic-chemistry.orgresearchgate.net This method allows for the synthesis of a variety of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org Furthermore, biocatalysis, using engineered enzymes like cytochrome P411 variants, has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines through intramolecular C(sp3)–H amination. nih.gov

Late-Stage C(sp³)-H Functionalization of Pyrrolidine Scaffolds

Late-stage functionalization (LSF) is a valuable strategy in medicinal chemistry for the rapid diversification of complex molecules. rsc.orgnih.gov This approach involves the selective modification of C-H bonds in a pre-existing molecular scaffold. For pyrrolidine derivatives, this allows for the introduction of various substituents at otherwise unreactive positions.

Palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidine derivatives. acs.org By using a directing group attached to the pyrrolidine ring, specific C-H bonds can be activated for arylation. For example, an aminoquinoline directing group at the C(3) position of a pyrrolidine can direct the arylation to the C(4) position with high regio- and stereoselectivity. acs.org This method has been used to synthesize cis-3,4-disubstituted pyrrolidines. acs.org Similarly, redox-neutral α-C–H arylation of pyrrolidines has also been reported, providing a metal-free alternative for functionalization. rsc.org

Investigating Reaction Conditions and Their Impact on Product Formation

The outcome of a chemical synthesis is highly dependent on the specific reaction conditions employed. For the synthesis of this compound and its analogs, factors such as the choice of catalyst, ligand, base, solvent, and temperature play a crucial role in determining the yield, purity, and selectivity of the product.

In palladium-catalyzed coupling reactions , the nature of the phosphine ligand is paramount. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, leading to higher reaction rates and yields. wikipedia.org The choice of base is also critical; common bases include sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The base not only facilitates the deprotonation of the amine but can also influence the catalyst's activity. The solvent can affect the solubility of the reactants and the stability of the catalytic species. Toluene, dioxane, and dimethylformamide (DMF) are commonly used solvents.

In copper-catalyzed Ullmann reactions , the source of copper (e.g., CuI, Cu₂O, or copper nanoparticles) and the presence of a ligand (e.g., L-proline, N-methylglycine) can dramatically improve the reaction's efficiency and allow for lower reaction temperatures. researchgate.net The base and solvent also have a significant impact on the reaction outcome.

The following table summarizes the effects of various reaction parameters on the synthesis of N-aryl pyrrolidines based on literature findings.

| Parameter | Effect on Reaction | Examples/Observations |

| Catalyst | Determines reaction feasibility and rate. | Pd(OAc)₂ and CuI are common choices for C-N coupling. researchgate.netorganic-chemistry.org |

| Ligand | Influences catalyst activity, stability, and selectivity. | Bulky, electron-rich phosphines (e.g., BrettPhos) for Pd-catalysis; L-proline for Cu-catalysis. rug.nlresearchgate.net |

| Base | Affects amine deprotonation and catalyst turnover. | Strong bases like NaOt-Bu often used in Buchwald-Hartwig; weaker bases like K₂CO₃ can also be effective. libretexts.orgacs.org |

| Solvent | Impacts solubility and reaction kinetics. | Toluene, DMSO, and DMF are frequently used. researchgate.netacs.org Toluene can be favored in some cases to precipitate byproducts. libretexts.org |

| Temperature | Influences reaction rate and side reactions. | Modern methods aim for lower temperatures, often from room temperature to around 110 °C. researchgate.netnih.gov |

Derivatization via Functionalization of the Naphthyl Moiety

The naphthalene ring of this compound is a key target for structural modification, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The reactivity of the naphthyl group is well-documented, providing several avenues for derivatization. researchgate.net

One prominent method involves the Mannich-type reaction, a three-component condensation. For instance, the reaction of 2-naphthol, benzaldehyde, and pyrrolidine in ethanol (B145695) at reflux temperature (78°C) readily produces 1-(α-pyrrolidinylbenzyl)-2-naphthol in high yield (95%). researchgate.net This demonstrates the introduction of both a hydroxyl group and a substituted benzyl (B1604629) group onto the naphthalene core in a single step.

Another approach to functionalizing the naphthyl system is through substitution reactions on a pre-functionalized naphthalene precursor. The synthesis of naphthalene-1,4-dione analogues showcases this strategy. By reacting 2,3-dichloro-1,4-naphthoquinone with a pyrrolidine-containing amine, such as 1-(2-aminoethyl)pyrrolidine, in the presence of a base like triethylamine (B128534) (Et3N), a pyrrolidine-substituted naphthoquinone can be synthesized. rsc.org This method highlights how the inherent reactivity of naphthoquinones can be exploited to attach pyrrolidine-containing side chains. rsc.orgijpsjournal.com The sulfhydryl groups of cysteine, for example, can react with naphthalene oxides via SN1 and SN2 mechanisms, while naphthoquinones undergo 1,4-Michael addition reactions. ijpsjournal.com

Furthermore, the derivatization of naphthols for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), involves the transformation of the hydroxyl group into a less polar derivative to improve chromatographic behavior. researchgate.net This is commonly achieved through acetylation with reagents like acetic anhydride. researchgate.net While this is often for analytical detection, the underlying chemical transformation represents a valid method for modifying a hydroxylated this compound derivative.

The table below summarizes selected methods for the functionalization of the naphthyl moiety.

Table 1: Synthetic Methods for Naphthyl Moiety Functionalization

| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Mannich-type Reaction | 2-Naphthol, Benzaldehyde, Pyrrolidine | Ethanol, 78°C | 1-(α-Pyrrolidinylbenzyl)-2-naphthol | researchgate.net |

| Nucleophilic Aromatic Substitution | 2,3-Dichloro-1,4-naphthoquinone, 1-(2-Aminoethyl)pyrrolidine | Triethylamine (Et3N), Ethanol | Pyrrolidine-substituted Naphthoquinone | rsc.org |

| Acetylation | 1-Naphthol or 2-Naphthol | Acetic Anhydride | Naphthyl Acetate | researchgate.net |

Derivatization via Functionalization of the Pyrrolidine Ring

The pyrrolidine ring offers distinct opportunities for derivatization, primarily through reactions involving the nitrogen atom or the adjacent carbon atoms (α-positions). The saturated, five-membered nitrogen-containing ring is a common scaffold in medicinal chemistry, valued for its ability to introduce specific three-dimensional structures. nih.govwikipedia.org

A significant strategy for modifying the pyrrolidine ring is direct C-H functionalization. rsc.org This approach allows for the introduction of substituents at positions that might otherwise be difficult to access. Research has demonstrated the direct α-arylation of pyrrolidines. nih.gov Using a quinone monoacetal as an oxidizing agent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, various aryl groups can be attached to the α-position of the pyrrolidine ring in a one-pot synthesis. nih.gov This redox-neutral process provides a metal-free alternative for creating α-aryl-substituted pyrrolidines. nih.gov

The nitrogen atom of the pyrrolidine ring is a key site for functionalization. nih.gov For example, a chiral derivatization reagent, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ), is synthesized from L-proline (a derivative of pyrrolidine) and 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine. nih.gov This highlights how the pyrrolidine nitrogen can readily participate in nucleophilic substitution reactions to form new C-N bonds, attaching complex moieties to the ring. nih.gov

Furthermore, the pyrrolidine ring can be constructed with inherent functionalization. Photo-promoted ring contraction of pyridines with silylborane can produce highly functionalized pyrrolidine derivatives. nih.gov This method creates a complex 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a synthon for further transformations. nih.gov While not a direct derivatization of this compound itself, this illustrates advanced methods for producing pyrrolidine rings with specific, pre-installed functional groups that could then be N-arylated with a naphthyl group.

The table below outlines selected methods for the functionalization of the pyrrolidine ring.

Table 2: Synthetic Methods for Pyrrolidine Ring Functionalization

| Reaction Type | Substrate | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Arylation | Pyrrolidine | Quinone monoacetal, DABCO, Toluene, 60°C | α-Aryl-substituted Pyrrolidine | nih.gov |

| N-Arylation/Substitution | L-proline | 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine | N-Dinitrophenyl-substituted Proline | nih.gov |

| Direct C-H Functionalization | Pyrrolidine | Metal-free conditions | Pyrrolinium-based Ionic Liquid Crystals | rsc.org |

Mechanistic Investigations of Chemical Reactivity

Detailed Analysis of Reaction Mechanisms in Pyrrolidine-Naphthyl Synthesis

The formation of the 1-(2-Naphthyl)pyrrolidine structure can be achieved through various synthetic routes, each characterized by distinct mechanistic pathways. These pathways often involve the formation of the critical nitrogen-carbon bond between the pyrrolidine (B122466) ring and the naphthalene (B1677914) system or the construction of the pyrrolidine ring itself on a naphthyl-containing precursor.

Nucleophilic Addition Pathways

Nucleophilic addition reactions represent a fundamental approach to forming the bond between the pyrrolidine nitrogen and the naphthyl ring. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitably activated naphthyl derivative with pyrrolidine. For this to occur, the naphthalene ring must be substituted with strong electron-withdrawing groups that facilitate the attack of the nucleophilic pyrrolidine.

A computational study on the SNAr reaction of various substituted thiophenes with pyrrolidine has elucidated a stepwise mechanism that can be extrapolated to naphthyl systems. nih.gov This process begins with the nucleophilic addition of pyrrolidine to an electron-deficient carbon on the aromatic ring, forming a zwitterionic Meisenheimer-type intermediate. nih.gov The subsequent step involves the elimination of a leaving group, often facilitated by a proton transfer. In the presence of excess pyrrolidine, a second molecule can act as a base, catalyzing this proton transfer and lowering the activation energy of the elimination step. nih.gov For a 2-substituted naphthalene, the reaction would proceed as follows:

Addition: Pyrrolidine attacks the C2 position of the activated naphthalene ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate.

Elimination: The leaving group at the C2 position is expelled, restoring the aromaticity of the naphthalene ring and yielding the final this compound product.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for N-arylation. This reaction involves the coupling of an aryl halide (e.g., 2-bromonaphthalene) with an amine (pyrrolidine) and is not strictly a nucleophilic addition to the aromatic ring but rather a cycle of oxidative addition, ligand exchange, and reductive elimination at the metal center. nih.gov Similarly, palladium-catalyzed C–H arylation can form cis-3,4-disubstituted pyrrolidines, and has been shown to be effective with 2-naphthyl derivatives. acs.org

Oxidative Cyclization Mechanisms

Oxidative cyclization offers a distinct pathway where the pyrrolidine ring or a related heterocyclic system is formed through an oxidation-induced ring-closure. A relevant example is the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with lead tetraacetate in the presence of pyrrolidine. This reaction yields several products, including 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, a structurally related compound. nih.gov

The proposed mechanism for this transformation involves the in-situ formation of a highly reactive o-naphthoquinone nitrosomethide intermediate. nih.govresearchgate.net The key steps are:

Oxidation: The starting naphthaldehyde oxime is oxidized to form the o-naphthoquinone nitrosomethide.

Michael Addition: Pyrrolidine, acting as a nucleophile, undergoes a Michael addition to the exocyclic alkene carbon of the nitrosomethide intermediate.

Cyclization: The resulting nitroso adduct undergoes a 5-exo-trig cyclization between the hydroxy and nitroso groups to form a naphtho[1,2-d]isoxazol-2(1H)-ol intermediate.

Dehydration: Elimination of a water molecule from this intermediate affords the final 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole product. nih.gov

While this specific reaction does not directly yield this compound, it demonstrates how oxidative conditions can generate reactive naphthyl intermediates that readily engage with pyrrolidine to form complex heterocyclic systems.

Cascade and Domino Reaction Sequences

Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, provide an efficient and atom-economical route to complex molecules like substituted pyrrolidines. nih.govresearchgate.net These sequences can be initiated to construct the pyrrolidine ring itself.

A well-established example is the [3+2] cycloaddition of an azomethine ylide, which can be part of a cascade sequence. For instance, a reaction can be designed where the cycloaddition is followed by a subsequent nucleophilic cyclization, allowing for the rapid construction of complex, substituted pyrrolidines in a highly controlled, one-pot reaction. nih.gov

Another relevant domino process involves the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines (where the aryl group could be naphthyl) and alkynes. rsc.org This reaction proceeds through an oxidative dehydrogenation of the pyrrolidine to a cyclic iminium ion, followed by a cyclization/coupling with the alkyne and a final dehydrogenative aromatization, all promoted by a multi-component catalytic system. rsc.org Such strategies highlight the potential to use a pre-formed this compound as a substrate for further complexity generation or to construct the pyrrolidine ring as part of an extended domino sequence.

Role of Key Intermediates (e.g., Azomethine Ylides, Nitrosomethides)

The mechanistic pathways described above are often dictated by the transient formation of highly reactive intermediates. Understanding the generation and reactivity of these species is fundamental to controlling the reaction outcome.

Azomethine Ylides: These are nitrogen-based 1,3-dipoles that are paramount in the synthesis of pyrrolidines. wikipedia.org They are typically generated in situ and react with dipolarophiles (like alkenes or alkynes) in a [3+2] cycloaddition reaction to form the five-membered pyrrolidine ring. wikipedia.orgnih.gov An azomethine ylide can be generated through several methods, including the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. wikipedia.orgnih.gov To synthesize a naphthyl-substituted pyrrolidine, one could either:

React an azomethine ylide derived from an α-amino acid and a naphthaldehyde.

React a naphthyl-substituted alkene as the dipolarophile with a simpler azomethine ylide.

These cycloadditions are generally concerted and proceed in a stereospecific manner, making them highly valuable for constructing stereochemically defined pyrrolidines. wikipedia.orgnih.gov

Nitrosomethides: As discussed in Section 3.1.2, o-naphthoquinone nitrosomethides are key intermediates in certain oxidative cyclization reactions. nih.govresearchgate.net These species are generated from the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oximes. The nitrosomethide is a powerful electrophile that can react with nucleophiles like pyrrolidine. Its self-cycloaddition via a Diels-Alder type reaction has also been observed, highlighting its high reactivity. nih.gov The fate of the intermediate—whether it undergoes intermolecular reaction with a nucleophile or intramolecular/dimerization pathways—can be influenced by reaction conditions and the steric and electronic properties of the starting materials. nih.gov

Stereochemical Control and Chirality Transfer Mechanisms

The synthesis of enantiomerically pure pyrrolidines is of great importance, and the mechanisms of stereochemical control are a central area of investigation. The pyrrolidine ring contains multiple potential stereocenters, and controlling their relative and absolute configuration is a key synthetic challenge.

The most prominent method for achieving stereocontrol in pyrrolidine synthesis is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govrsc.org The use of chiral metal catalysts, typically complexes of copper, silver, or zinc with chiral ligands, can effectively control the facial selectivity of the cycloaddition, leading to high enantioselectivity in the pyrrolidine product. nih.gov The stereochemical outcome (endo vs. exo) can also be tuned by the choice of catalyst and reaction conditions.

Another powerful strategy involves the enantioselective α-arylation of N-Boc-pyrrolidine. researchgate.netorganic-chemistry.orgnih.gov This method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base (like (-)-sparteine), which generates a configurationally stable 2-pyrrolidinozinc reagent after transmetalation. researchgate.netnih.gov This chiral nucleophile can then be coupled with an aryl halide (such as a 2-naphthyl halide) in a palladium-catalyzed Negishi coupling to yield the 2-aryl-pyrrolidine product with high enantiomeric excess. researchgate.netnih.gov This process demonstrates an efficient chirality transfer from the chiral base to the final product.

The table below summarizes some of the key mechanistic approaches and their features for synthesizing the pyrrolidine-naphthyl scaffold.

| Mechanistic Approach | Key Intermediates | Core Transformation | Stereocontrol Method | References |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | C-N bond formation | Not inherently stereoselective | nih.gov |

| Pd-catalyzed C-H Arylation | Palladacycle | C-C bond formation on a pyrrolidine ring | Directing groups, chiral ligands | acs.org |

| Oxidative Cyclization | o-Naphthoquinone Nitrosomethide | Ring formation | Substrate control | nih.govresearchgate.net |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine ring construction | Chiral metal-ligand complexes | wikipedia.orgnih.govrsc.org |

| Enantioselective α-Arylation | Chiral Organozinc Reagent | C-C bond formation | Chiral base-mediated deprotonation | researchgate.netorganic-chemistry.orgnih.gov |

| Domino Reaction | Iminium ion, etc. | Multiple bond formations | Catalyst and substrate control | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(2-Naphthyl)pyrrolidine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are leveraged for a comprehensive structural assignment.

1D and 2D NMR Techniques for Comprehensive Structural Assignment

The ¹H NMR spectrum of this compound provides initial information on the number and electronic environment of protons in the molecule. The aromatic protons of the naphthyl group typically resonate in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the pyrrolidine (B122466) ring appear in the upfield region (δ 2.0-4.0 ppm). The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The naphthyl group will exhibit several signals in the aromatic region (δ 110-150 ppm), while the pyrrolidine carbons will be found in the aliphatic region (δ 20-60 ppm). The carbon attached to the nitrogen atom (C-N) of the pyrrolidine ring is typically found in the lower field portion of this aliphatic range due to the deshielding effect of the nitrogen.

To definitively assign each proton and carbon signal, a suite of 2D NMR experiments is employed. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons within the pyrrolidine ring and within the individual aromatic rings of the naphthyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It is instrumental in assigning the protons to their corresponding carbon atoms in both the pyrrolidine and naphthyl moieties.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the point of attachment of the pyrrolidine ring to the naphthyl group by observing correlations between the pyrrolidine protons and the naphthyl carbons, and vice-versa.

A complete set of ¹H and ¹³C NMR data for naphthalenyl-phenyl-pyrazoline derivatives has been reported, providing a reference for the expected chemical shifts in similar structural motifs. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for N-aryl pyrrolidines and naphthalene (B1677914) derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine CH₂ (α to N) | 3.2 - 3.6 | 45 - 55 |

| Pyrrolidine CH₂ (β to N) | 1.9 - 2.2 | 24 - 28 |

| Naphthyl C-H | 7.1 - 7.9 | 110 - 135 |

| Naphthyl Quaternary C | - | 125 - 150 |

NMR Studies of Conformational Dynamics

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as envelope (E) and twisted (T) forms. nih.gov The attachment of the bulky naphthyl group can influence the conformational preference and the energy barrier to interconversion between different conformers. Variable-temperature (VT) ¹H NMR spectroscopy is a powerful technique to study these conformational dynamics. nih.gov

At room temperature, if the interconversion between conformers is rapid on the NMR timescale, averaged signals for the pyrrolidine protons will be observed. As the temperature is lowered, the rate of interconversion decreases. If the energy barrier is sufficiently high, the signals for the individual conformers may decoalesce and appear as separate sets of peaks. Analysis of the coalescence temperature and the line shapes can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational exchange process. frontiersin.org

Studies on N-substituted pyrrolidines have shown that the nature of the substituent on the nitrogen atom significantly affects the ring's conformational preferences. researchgate.net For this compound, the steric and electronic interactions between the naphthyl and pyrrolidine rings will dictate the most stable conformation.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, the key absorptions are expected to be:

C-H stretching vibrations: The aromatic C-H stretches of the naphthyl group typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic naphthyl ring gives rise to a series of absorptions in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations: The stretching of the carbon-nitrogen bond of the tertiary amine is expected in the 1250-1020 cm⁻¹ range.

The successful synthesis of related N-aryl-substituted pyrrolidines has been confirmed through the analysis of their IR spectra. nih.gov Furthermore, studies on neutral and cationic pyrrolidine have provided detailed insights into the vibrational modes of the pyrrolidine ring itself. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N | Stretch | 1250 - 1020 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides valuable information about the electronic structure and excited-state properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits strong absorptions due to π→π* transitions. The attachment of the pyrrolidine ring, which acts as an auxochrome, can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.

The absorption spectrum of 1-naphthylamine, a related compound, shows a maximum absorption at approximately 313 nm. researchgate.net It is expected that this compound will have a similar UV-Vis profile, with the precise λ_max values being influenced by the solvent polarity. The study of N-aryl pyridinium-substituted fluorophores has also highlighted how N-substitution can modulate photophysical properties. nih.gov

Fluorescence Spectroscopy for Excited-State Properties

Compounds containing a naphthalene moiety are often fluorescent. Upon excitation with UV light, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence spectrum provides information about the energy of the first singlet excited state (S₁).

The fluorescence quantum yield (Φ_f), which is a measure of the efficiency of the fluorescence process, and the fluorescence lifetime (τ_f), the average time the molecule spends in the excited state, are important parameters that characterize the excited-state behavior. These properties can be influenced by the molecular structure, the solvent, and the temperature. The introduction of the pyrrolidine group can affect the fluorescence properties of the naphthalene core by altering the rates of radiative and non-radiative decay pathways. The study of related naphthalimide derivatives has shown that the nature of the substituent can significantly impact fluorescence. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for the structural elucidation of this compound. It provides precise information regarding the compound's molecular weight and offers insights into its structure through the analysis of its fragmentation patterns under ionization.

The nominal molecular weight of this compound, with the chemical formula C₁₄H₁₅N, is calculated to be approximately 197.28 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact mass, which is a critical step in verifying the compound's elemental composition.

Under electron ionization (EI), the this compound molecule is expected to generate a distinct mass spectrum characterized by a prominent molecular ion peak (M⁺) and several key fragment ions. The stability of the aromatic naphthalene ring typically results in a relatively intense molecular ion peak. libretexts.org

The fragmentation of this compound is primarily dictated by the cleavage of bonds associated with the pyrrolidine ring, particularly the C-N bond alpha to the naphthalene ring. The major fragmentation pathways are anticipated to involve:

Alpha-Cleavage: The cleavage of the bond between the naphthalene ring and the pyrrolidine nitrogen is a probable fragmentation pathway. This would result in the formation of a stable naphthyl radical and a pyrrolidinium (B1226570) cation, or more likely, a naphthalenyl cation at m/z 127 after the loss of a neutral pyrrolidine radical. A significant peak at m/z 70, corresponding to the pyrrolidinyl cation, could also be observed. libretexts.org

Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo fragmentation. This process often involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the pyrrolidinium ion, leading to smaller fragment ions. nist.gov

Formation of Naphthyl-containing Fragments: The naphthalene moiety is generally stable and will likely remain intact, leading to prominent peaks corresponding to the naphthyl cation (C₁₀H₇⁺) at m/z 127.

A proposed fragmentation pattern and the corresponding mass-to-charge ratios (m/z) are detailed in the interactive data table below.

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Structure of Fragment | Fragmentation Pathway |

| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion (M⁺) | Ionization of the parent molecule |

| 168 | [C₁₂H₁₀N]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical from the pyrrolidine ring |

| 154 | [C₁₁H₈N]⁺ | [M - C₃H₇]⁺ | Loss of a propyl radical from the pyrrolidine ring |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation | Cleavage of the N-naphthyl bond |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation | Cleavage of the N-naphthyl bond |

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties of 1-(2-Naphthyl)pyrrolidine, which in turn govern its reactivity. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to compute various electronic parameters. For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity.

In a study on the naphthalene (B1677914) molecule, a core component of this compound, DFT and HF calculations with various basis sets were used to determine these energies. samipubco.comresearchgate.net The HOMO-LUMO gap for naphthalene was calculated to be 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com Such calculations for this compound would reveal how the pyrrolidine (B122466) substituent modifies the electronic properties of the naphthalene core. The distribution of electron density, often visualized through electrostatic potential maps, can identify nucleophilic and electrophilic sites within the molecule, offering predictions about its interaction with other chemical species. The DFT B3LYP/6-311++G(3df,3pd) method, for example, has been used to study the electron density distribution in the naphthalene molecule and its radicals, providing insights into their geometric and electronic structures. researchgate.net

Table 1: Calculated Electronic Properties of Naphthalene (as a reference for the naphthyl moiety)

| Parameter | Value (DFT/aug-cc-pVQZ) |

| HOMO Energy | -6.13 eV |

| LUMO Energy | -1.38 eV |

| HOMO-LUMO Gap | 4.75 eV |

| Data sourced from a study on naphthalene. samipubco.com |

Conformational Analysis and Molecular Dynamics Simulations of Naphthyl-Pyrrolidine Systems

The three-dimensional structure and flexibility of this compound are key to understanding its interactions with biological targets or other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms in space, known as conformers. This is particularly important for a molecule like this compound, where rotation around the C-N bond connecting the naphthyl and pyrrolidine rings can lead to different spatial orientations.

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of such systems over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution. These simulations can provide information on the flexibility of the pyrrolidine ring, the rotational barrier around the C-N bond, and the preferred conformations of the molecule. For instance, quantum chemical calculations on 1,5-bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene showed that the minimum energy configuration occurs when the naphthalene and pyrrolyl groups are nearly perpendicular. nih.gov Similar studies on this compound would clarify the dihedral angle between the naphthyl and pyrrolidine rings. An integrated Bayesian approach, combining MD simulations with experimental data like NMR J-couplings, has been used to refine the understanding of peptide conformational substates, a technique that could also be applied to naphthyl-pyrrolidine systems. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate both the computational methods and the proposed molecular structures. For example, the gauge-including atomic orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). samipubco.com

Theoretical calculations of the NMR spectra for the naphthalene moiety have shown good agreement with experimental findings. samipubco.com The ¹³C NMR spectrum of naphthalene, for instance, shows peaks at 133.6 ppm, 125.9 ppm, and 128.6 ppm. samipubco.com Similar calculations for this compound would predict the chemical shifts for each carbon and proton, aiding in the interpretation of experimental NMR spectra. Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, and electronic transitions, which are observed in Ultraviolet-Visible (UV-Vis) spectroscopy. The comparison of these predicted spectra with experimental ones is a crucial step in the structural elucidation of new compounds. High-resolution mass spectrometry can also be used to confirm the molecular formula. mdpi.com

Computational Studies of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For example, theoretical studies have investigated the reaction of the naphthyl radical with propyne (B1212725) and allene, revealing that the reactions proceed through the initial addition of the radical to the π-electron density of the reactants, followed by isomerization and termination. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state smoothly connects the reactants and products. researchgate.net Such computational approaches could be applied to understand the synthesis of this compound or its subsequent reactions. For instance, the synthesis of 2-substituted pyrrolidines can be achieved through transaminase-triggered cyclizations, and computational studies could elucidate the mechanism and stereoselectivity of such processes. acs.org Computational studies on the electrophilic aminoalkenylation of heteroaromatics have also been performed to understand the reaction mechanisms and regiochemistry. pku.edu.cn

Molecular Modeling for Structure-Activity Relationship (SAR) Insights

Molecular modeling techniques are pivotal in understanding the structure-activity relationship (SAR) of biologically active molecules like this compound and its analogs. SAR studies aim to identify the structural features of a molecule that are responsible for its biological activity.

One key application of molecular modeling in SAR is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. By docking this compound and its derivatives into the active site of a target protein, researchers can gain insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. This information is invaluable for the rational design of new compounds with improved potency and selectivity. For example, a study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors of ST2 (a receptor for IL-33) used SAR to improve the activity of the initial lead compound. nih.gov Although this study did not focus on the naphthyl derivative, the principles of using biochemical assays and in vitro models to guide the development of inhibitors are directly applicable. nih.gov By systematically modifying the structure of this compound and evaluating the effects on its biological activity, a comprehensive SAR can be established, paving the way for the development of more effective therapeutic agents.

Catalytic Applications and Catalysis Research

Role as Photoinitiators in Polymerization Processes

Derivatives of 1-(2-naphthyl)pyrrolidine have been identified as effective photoinitiators for free radical polymerization. A notable example is 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone (MPY), which has been synthesized and characterized for this purpose. nih.govmdpi.com MPY functions as a Type II photoinitiator, meaning it initiates polymerization through a hydrogen abstraction mechanism upon irradiation. nih.govmdpi.com

In the presence of a co-initiator, such as an amine, MPY absorbs UV light and transitions to an excited state. This excited molecule then abstracts a hydrogen atom from the co-initiator, generating free radicals that subsequently initiate the polymerization of monomers like methyl methacrylate (B99206) (MMA). nih.govmdpi.com Research has shown that MPY exhibits a strong absorption maximum in the UV-Vis region at 340 nm, with a high molar absorption coefficient, making it an efficient initiator under UV irradiation. nih.gov The photopolymerization of MMA using MPY has been successfully demonstrated, highlighting the potential of this compound derivatives in the development of novel photoinitiating systems for materials science and industrial applications such as coatings and 3D printing. nih.govmdpi.comdtic.milnih.gov

| Initiator System | Atmosphere | Conversion (%) | Irradiation Time (s) |

|---|---|---|---|

| MPY | Air | - | - |

| MPY / MDEA | Air | 15 | 600 |

| MPY / MDEA | N₂ | 42 | 600 |

Organocatalytic Applications of Pyrrolidine-Based Systems

The pyrrolidine (B122466) scaffold is a cornerstone of modern organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. nih.govresearchgate.net The chirality inherent in many pyrrolidine derivatives, including those conceptually related to this compound, allows for the stereoselective synthesis of complex molecules. These catalysts are valued for their low toxicity, stability, and ability to operate under mild conditions. nih.gov

C-C Bond Forming Reactions (e.g., Aldol (B89426), Knoevenagel)

Pyrrolidine-based organocatalysts are renowned for their ability to facilitate a variety of carbon-carbon bond-forming reactions. researchgate.net The direct asymmetric aldol reaction, which connects two carbonyl compounds, is a prime example where proline and its derivatives have been used with great success. mdpi.com These catalysts operate via an enamine intermediate, enabling high levels of diastereoselectivity and enantioselectivity in the synthesis of chiral β-hydroxy ketones. mdpi.com

Similarly, pyrrolidine catalysts have been employed in Knoevenagel condensations and Michael additions. researchgate.netscispace.com For instance, pyrrolidine has been used as an efficient organobase catalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from 2-aminoacetophenone (B1585202) and substituted benzaldehydes in greener solvent media. scispace.comresearchgate.net The catalyst's role is to activate the ketone substrate, facilitating its reaction with an aldehyde.

| Entry | Aldehyde Substituent | Yield (%) | Reference |

|---|---|---|---|

| 1 | H | 92 | scispace.com |

| 2 | 4-Cl | 95 | scispace.com |

| 3 | 4-CH₃ | 90 | scispace.com |

| 4 | 4-OCH₃ | 88 | scispace.com |

C=N Bond Forming Reactions (e.g., Nitrone Synthesis)

The formation of carbon-nitrogen double bonds is another area where pyrrolidine-based systems find application. The reaction of a secondary amine like pyrrolidine with an aldehyde or ketone leads to the formation of an enamine. mdpi.comnih.gov This reactivity is fundamental to many organocatalytic cycles. While direct catalysis of nitrone synthesis by this compound is not extensively documented, the underlying principles of iminium ion formation are relevant. For example, the Mannich reaction, which forms a β-amino carbonyl compound, proceeds through an iminium ion intermediate generated from an aldehyde and a secondary amine, and has been effectively catalyzed by chiral pyrrolidine derivatives. researchgate.net

Enamine and Iminium Activation Mechanisms in Catalysis

The catalytic power of pyrrolidine in many reactions stems from its ability to form two key reactive intermediates: enamines and iminium ions. nih.govmdpi.com

Enamine Activation: A secondary amine, such as a pyrrolidine derivative, reacts with a ketone or aldehyde to form an enamine. mdpi.comrsc.org The nitrogen atom of the enamine is a powerful electron-donating group, which increases the nucleophilicity of the α-carbon. nih.gov This "activated" nucleophile can then attack various electrophiles, such as in Michael additions or aldol reactions. researchgate.netnih.gov

Iminium Activation: In the presence of an acid, the enamine can be protonated to form an iminium ion. mdpi.com Alternatively, reaction of an α,β-unsaturated aldehyde or ketone with a secondary amine catalyst can directly generate an iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it a more reactive electrophile for attack by nucleophiles. researchgate.net

The mechanism for enamine formation from a secondary amine and a ketone involves several reversible steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon. mdpi.commdpi.com

Proton transfer to form a neutral carbinolamine intermediate. mdpi.com

Protonation of the hydroxyl group by an acid catalyst, turning it into a good leaving group (water). mdpi.com

Elimination of water, with the nitrogen's lone pair forming a C=N double bond, resulting in an iminium ion. mdpi.comrsc.org

Deprotonation of an adjacent carbon by a base to yield the final enamine product. mdpi.commdpi.com

These activation modes are central to the versatility of pyrrolidine-based organocatalysts in asymmetric synthesis. nih.govresearchgate.net

Ligand Design for Transition Metal-Mediated Catalysis

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating with transition metals. This property allows for the design of chiral ligands for asymmetric catalysis, where the metal center is the primary catalytic site, and the chiral ligand, such as one derived from this compound, dictates the stereochemical outcome of the reaction.

While specific applications of this compound as a ligand are not widely reported, the principles are well-established with similar structures. For example, 2,2'-bipyridine (B1663995) is a privileged ligand scaffold, and modifying such structures can enhance the photophysical and catalytic properties of their metal complexes. researchgate.net Similarly, pyrithione (B72027) complexes of transition metals like nickel have been shown to act as electrocatalysts for proton reduction. researchgate.net The design of ligands often focuses on creating a specific steric and electronic environment around the metal center to control reactivity and selectivity. The bulky naphthyl group in this compound could provide significant steric hindrance, which can be advantageous in creating a chiral pocket around a metal center for enantioselective transformations.

Investigation of Catalyst Reusability and Efficiency

A significant advantage of organocatalysis and transition metal catalysis is the potential for catalyst recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. rsc.org For homogeneous catalysts like this compound or its derivatives, strategies often involve immobilization onto a solid support. rsc.org

Heterogenization can be achieved by covalently bonding the catalyst to materials like silica, polymer resins, or magnetic nanoparticles. mdpi.com This allows for easy separation of the catalyst from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. Several studies have demonstrated the successful recycling of pyrrolidine-based catalysts. For example:

A prolinamide catalyst was recovered by simple acid/base work-up and reused for five cycles without a significant drop in enantioselectivity. nih.gov

Silica-supported proline derivatives have been reused for over 15 cycles with only a minor loss in catalytic activity in aldol reactions. mdpi.com

A pyrrolidine-functionalized polymer resin demonstrated good catalytic performance and potential for reusability in aqueous aldol reactions. nih.gov

Electrochemical Behavior and Mechanistic Electrochemistry

Redox Properties and Voltammetric Characterization

The redox behavior of 1-(2-Naphthyl)pyrrolidine is primarily associated with the oxidation of the naphthylamine moiety. While specific cyclic voltammetry (CV) and square wave voltammetry (SWV) data for this compound are not extensively documented in publicly available literature, the electrochemical properties can be inferred from studies on related N-arylpyrrolidines and naphthylamine derivatives.

The electrochemical oxidation of N-arylpyrrolidines typically involves the removal of an electron from the nitrogen atom of the pyrrolidine (B122466) ring and the aromatic system. The ease of this oxidation is influenced by the nature of the aromatic group. The naphthalene (B1677914) moiety, with its extended π-electron system, is expected to influence the oxidation potential of the molecule.

Studies on the electrochemical oxidation of functionalized pyrrolidines have shown that these compounds can be converted to their corresponding pyrrolidinones under electrochemical conditions. This suggests that the pyrrolidine ring in this compound could be susceptible to oxidation.

Furthermore, research on the electrochemical homocoupling of 2-naphthylamines demonstrates that the naphthylamine unit is electrochemically active. This process involves the oxidation of the amine to form radical cations, which then couple to form dimers. This reactivity highlights the potential for the naphthylamine portion of this compound to undergo similar oxidative coupling reactions.

Table 1: Inferred Electrochemical Properties of this compound and Related Compounds

| Compound | Voltammetric Technique | Key Observations | Inferred Property of this compound |

| N-Arylpyrrolidines | Cyclic Voltammetry | Oxidation peak corresponding to the formation of a radical cation. | Susceptible to electrochemical oxidation. |

| 2-Naphthylamines | Cyclic Voltammetry | Anodic peak indicating oxidation and subsequent coupling reactions. | The naphthylamine moiety is the primary site of oxidation. |

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical reaction mechanism of this compound likely initiates with a one-electron oxidation at the anode to form a radical cation. This intermediate can then undergo several possible reaction pathways.

One potential pathway involves the deprotonation of the radical cation, followed by a second electron transfer to form a reactive nitrenium ion. This species could then react with nucleophiles present in the solution or undergo rearrangement.

Another plausible mechanism, supported by studies on 2-naphthylamines, is the radical-radical coupling of the initially formed radical cations. This would lead to the formation of dimeric products. The specific pathway followed would depend on the experimental conditions, such as the solvent, electrolyte, and electrode material used.

The electron transfer process is expected to be influenced by the electronic properties of both the pyrrolidine ring and the naphthalene system. The pyrrolidine ring acts as an electron-donating group, which can facilitate the initial oxidation. The large aromatic surface of the naphthalene moiety can also stabilize the resulting radical cation through resonance.

Integration of Electrochemical Techniques with Spectroscopic Methods

To gain a more comprehensive understanding of the electrochemical behavior of this compound, electrochemical techniques are often coupled with spectroscopic methods, a field known as spectroelectrochemistry. This approach allows for the in-situ identification of transient intermediates and final products formed during the electrochemical reaction.

UV-Vis spectroelectrochemistry is a particularly powerful tool for studying the electronic structure of the species generated at the electrode surface. By monitoring the changes in the UV-Vis absorption spectrum as a function of the applied potential, it is possible to identify the formation of radical cations and other intermediates that often possess distinct absorption bands. For aromatic amines, the formation of radical cations is typically accompanied by the appearance of new absorption bands in the visible region of the spectrum.

Structure Activity Relationship Sar Studies in Defined Biological Contexts in Vitro Mechanistic Focus

Investigation of Molecular Interactions with Specific Biological Targets

The biological activity of 1-(2-Naphthyl)pyrrolidine derivatives is intrinsically linked to their ability to interact with specific biological macromolecules, such as receptors and enzymes. The nature and strength of these interactions dictate the compound's potency and selectivity.

Ligand Binding Studies with Receptors and Enzymes

Ligand binding assays are crucial for elucidating the affinity of a compound for its biological target. While direct binding studies on the parent this compound are not extensively reported, research on related structures provides valuable insights. For instance, studies on pyrrolidine-based structures have demonstrated their potential to bind to a variety of receptors and enzymes. The pyrrolidine (B122466) ring, with its nitrogen atom, can act as a key pharmacophoric element, participating in hydrogen bonding or ionic interactions within the binding site. The naphthyl group, being a large, aromatic system, typically engages in hydrophobic and van der Waals interactions, often occupying lipophilic pockets within the target protein.

The synthesis of derivatives such as 1-(α-pyrrolidinylbenzyl)-2-naphthol highlights the chemical tractability of this scaffold, allowing for the introduction of additional functional groups that can modulate binding affinity and selectivity. researchgate.net The hydroxyl group in this particular derivative, for example, can act as both a hydrogen bond donor and acceptor, potentially enhancing binding to the target.

Enzyme Inhibition or Modulation Mechanisms

The this compound scaffold has been explored for its potential to inhibit various enzymes implicated in disease pathogenesis. The mechanism of inhibition is highly dependent on the specific enzyme and the substitution pattern of the pyrrolidine and naphthyl rings.

Plasmodial Plasmepsin II:

15-Lipoxygenase (15-LOX):

15-Lipoxygenase is an enzyme involved in the inflammatory cascade and has been identified as a therapeutic target for various inflammatory diseases. A study on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated potent inhibition of 15-LOX. nih.gov This suggests that the 2-naphthyl moiety is a favorable feature for binding to the active site of this enzyme. Molecular docking studies of these compounds indicated that the naphthyl group fits well into a hydrophobic pocket of the enzyme. nih.gov Although these compounds contain a pyrazole (B372694) ring instead of a pyrrolidine, the findings underscore the potential of the naphthyl group in targeting 15-LOX. The pyrrolidine ring in a this compound scaffold could be functionalized to interact with other regions of the active site to enhance potency.

Interactive Table: Inhibition of 15-LOX by Naphthyl-containing Compounds

| Compound | Structure | 15-LOX IC₅₀ (µM) |

| Compound A | 3-(2-naphthyl)-1-phenyl-5-(phenyl)-1H-pyrazole | 1.5 |

| Compound B | 3-(2-naphthyl)-1-phenyl-5-(4-chlorophenyl)-1H-pyrazole | 0.8 |

| Compound C | 3-(2-naphthyl)-1-phenyl-5-(4-methoxyphenyl)-1H-pyrazole | 2.1 |

Data is hypothetical and for illustrative purposes based on findings in related studies.

Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1, -2):

PARP-1 and PARP-2 are key enzymes in the DNA damage response pathway, and their inhibition is a validated strategy in cancer therapy. Research has explored benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus as inhibitors of PARP-1 and -2. nih.gov These studies revealed that the pyrrolidine scaffold can be effectively utilized to develop potent PARP inhibitors. The pyrrolidine nitrogen can be functionalized to introduce various aromatic rings that can engage in key interactions within the nicotinamide (B372718) binding pocket of the PARP enzymes. The naphthyl group in this compound could potentially occupy the hydrophobic region of this pocket, mimicking the interactions of known PARP inhibitors. The trapping of PARP enzymes on DNA is a crucial aspect of their inhibitory mechanism, and the specific structure of the inhibitor influences this trapping efficiency. nih.gov

Pharmacophore Elucidation and Rational Molecular Design Principles

The development of potent and selective inhibitors based on the this compound scaffold relies on a deep understanding of its pharmacophoric features and the application of rational design principles. A pharmacophore model for this class of compounds would typically include a hydrophobic aromatic feature (the naphthyl group) and a hydrogen bond acceptor/basic center (the pyrrolidine nitrogen).

Rational design efforts often involve the modification of this basic scaffold to optimize interactions with the target enzyme. For instance, in the context of 15-LOX inhibition, the introduction of substituents on the naphthyl ring could further enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities. nih.gov Similarly, for PARP inhibition, functionalization of the pyrrolidine ring has been shown to be a successful strategy to improve potency and selectivity. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, play a pivotal role in guiding these design efforts by predicting binding modes and affinities of novel analogs.

Influence of Stereochemistry and Substituent Orientation on Biological Recognition (in vitro)

The three-dimensional structure of a molecule is critical for its biological activity. The pyrrolidine ring in this compound contains a stereocenter at the point of attachment to the naphthyl group, meaning it can exist as two enantiomers (R and S).

The spatial orientation of substituents on the pyrrolidine ring and the chirality of the molecule can have a profound impact on its interaction with a chiral biological target like an enzyme. For example, in the case of 2,8-disubstituted-1,5-naphthyridines as inhibitors of Plasmodium falciparum, a change in the stereochemistry of an aminopyrrolidine substituent from (R) to (S) had a minimal influence on the antiplasmodial activity, suggesting that for that particular scaffold and target, the stereocenter was not in a region of high steric demand. nih.gov However, this is not a general rule, and for other targets, the stereochemistry can be a critical determinant of activity.

The resolution of 1-(α-pyrrolidinylbenzyl)-2-naphthol into its individual enantiomers has been achieved, which opens the door for the evaluation of the stereochemical influence of this scaffold on biological activity. researchgate.net It is highly probable that the two enantiomers of this compound and its derivatives will exhibit different potencies and/or selectivities against their biological targets due to the specific three-dimensional arrangement of the pharmacophoric elements.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Naphthyl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via reductive cyclization of β-aroyl propionitriles. Procedure C (Rupe and Gisiger method) and Procedure F (Knott method) are common, involving catalysts like Raney nickel or palladium under hydrogenation conditions. Optimization includes controlling temperature (0°C to room temperature), solvent selection (THF or dioxane), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or GC-MS ensures minimal byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction is critical for resolving stereochemistry, as demonstrated in analogous pyrrolidine complexes (e.g., Ni(II) salts with 1-(2-aminoethyl)pyrrolidine). Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What are the baseline pharmacological properties of this compound, and how are they evaluated in preliminary assays?

- Methodological Answer : Initial screens involve in vitro receptor-binding assays (e.g., adrenergic receptors) and in vivo models (e.g., canine hypertension reversal studies). Dose-response curves and LC-MS/MS pharmacokinetic profiling in blood/plasma are used to determine bioavailability and metabolic stability. Reference compounds like its N-methyl derivative (II in ) serve as comparators .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

- Methodological Answer : Introduce substituents at the pyrrolidine nitrogen or naphthyl ring (e.g., methoxy, halogens) to modulate lipophilicity and electronic effects. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate via synthesis (e.g., Suzuki coupling for aryl modifications) and in vitro/in vivo assays. highlights the superior efficacy of N-methyl derivatives, suggesting alkylation as a key SAR strategy .

Q. What experimental approaches resolve contradictions in biological activity data across different models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Conduct interspecies metabolic profiling (e.g., microsomal stability assays) to identify species-specific metabolism. Use isotopic labeling (e.g., ¹⁴C) to track compound distribution. Cross-validate findings with human cell lines (e.g., HepG2 hepatocytes) and transgenic animal models. Reference ’s toxicological profiling methods for naphthalene analogs, which emphasize comparative metabolite identification .

Q. How can advanced computational modeling improve the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) to study ligand-receptor binding kinetics. Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. Pair these with cryo-EM or X-ray crystallography of ligand-bound complexes for empirical validation. Tools like Schrödinger Suite integrate QSAR and machine learning for predictive modeling .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer : Use solvent vapor diffusion with polar/non-polar solvent pairs (e.g., ethanol/hexane) to promote crystal growth. Additive screening (e.g., silver salts) can stabilize π-π interactions in the naphthyl group. Low-temperature crystallization (e.g., 4°C) reduces thermal motion artifacts. ’s Ni(II) complex studies provide a template for handling steric hindrance .

Data Contradiction and Validation Questions

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Replicate procedures under inert atmospheres (e.g., argon) to exclude oxidation side reactions. Compare catalyst batches (e.g., Raney nickel activity) and purity of starting materials via HPLC. Publish detailed reaction logs with raw data (e.g., NMR spectra pre/post purification) to enhance reproducibility. Cross-reference with ’s procedural documentation .

Q. What validation protocols ensure the reliability of pharmacological data for this compound?

- Methodological Answer : Implement blinded studies to eliminate observer bias. Use positive/negative controls (e.g., epinephrine for hypertension models) and standardized statistical methods (e.g., ANOVA with post-hoc Tukey tests). Share datasets in public repositories (e.g., ChEMBL) for independent verification. ’s toxicological data-collection framework offers a model for systematic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.